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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a G12C mutation is a
key driver in several cancers. The development of covalent inhibitors targeting this specific
mutation has marked a significant advancement in cancer therapy. This document provides a
detailed synthesis protocol for "Compound 5," a crucial intermediate in the synthesis of AMG
510 (Sotorasib), a potent and selective KRAS G12C inhibitor. This protocol is intended for
researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of Compound 5 is a key step in the overall production of AMG 510. The following
scheme outlines the reaction pathway.
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Caption: Synthesis workflow for M-dione Compound 5M.

Experimental Protocol

This protocol details the synthesis of the M-dione enantiomer of Compound 5, a key
intermediate for KRAS G12C inhibitors.

Step 1: Formation of Intermediate 3

o Reaction Setup: In a suitable reaction vessel, dissolve Amide 1 in an appropriate solvent
such as dichloromethane (DCM).

o Addition of Oxalyl Chloride: Slowly add oxalyl chloride to the solution at a controlled

temperature to form intermediate 2.

« In situ Conversion: Intermediate 2 is typically not isolated and is carried through to the next
step in the DCM solution to form Intermediate 3.

Step 2: Cyclization to rac-dione Compound 4

o Base-mediated Cyclization: Treat the solution of Intermediate 3 with a suitable base to

induce cyclization.
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» Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as
thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

o Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up and
extract the product. The crude product is then purified to yield racemic dione Compound 4.

Step 3: Chiral Resolution to M-dione Compound 5M

o Resolution: Dissolve the racemic dione Compound 4 in 2-methyltetrahydrofuran (2-MeTHF).
o Addition of Resolving Agent: Add (+)-2,3-dibenzoyl-d-tartaric acid (DBTA) to the solution.

o Crystallization: Heat the mixture to 75 °C until all solids dissolve, then cool to 20 °C to induce
crystallization of the desired M-dione diastereomeric salt.

« |solation: Isolate the solid M-dione Compound 5M by filtration.[1]

: _ E

Step Product Reagents Yield Purity
182 rac-dione Amide 1, Oxalyl 41% (over 2
Compound 4 Chloride, Base steps)
rac-dione 4,
M-dione (+)-2,3- 37% (over 2
3 ] >09% ee
Compound 5M dibenzoyl-d- steps)

tartaric acid

KRAS G12C Signaling Pathway

KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, thereby
locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of
downstream signaling pathways, such as the MAPK pathway, which are crucial for cell
proliferation and survival.
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Caption: Simplified KRAS G12C signaling pathway.
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Conclusion

This application note provides a detailed protocol for the synthesis of Compound 5, a key
intermediate for the KRAS G12C inhibitor AMG 510. The provided information, including the
experimental protocol, quantitative data, and pathway diagram, is intended to support
researchers in the field of cancer drug discovery and development. Adherence to standard
laboratory safety procedures is essential when carrying out these protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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